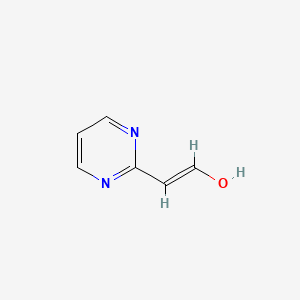

(E)-2-pyrimidin-2-ylethenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

119884-60-5 |

|---|---|

Molecular Formula |

C6H6N2O |

Molecular Weight |

122.127 |

IUPAC Name |

(2E)-2-(1H-pyrimidin-2-ylidene)acetaldehyde |

InChI |

InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1-5,7H/b6-2+ |

InChI Key |

JKXHBPMBUBQVAY-QHHAFSJGSA-N |

SMILES |

C1=CNC(=CC=O)N=C1 |

Synonyms |

Acetaldehyde, 2(1H)-pyrimidinylidene- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for E 2 Pyrimidin 2 Ylethenol and Its Analogues

Strategies for Pyrimidine (B1678525) Ring Construction

The construction of the pyrimidine ring is a fundamental step in the synthesis of (E)-2-pyrimidin-2-ylethenol and its derivatives. Several classical and modern methods are available for the formation of this heterocyclic core.

A widely used and versatile method is the Principal Synthesis , which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing species. wikipedia.org Variations of this method include reacting the β-dicarbonyl compound with:

Amidines to yield 2-substituted pyrimidines. wikipedia.org

Urea (B33335) to produce 2-pyrimidinones. wikipedia.org

Guanidines to form 2-aminopyrimidines. wikipedia.org

Another prominent method is the Biginelli reaction , a one-pot multicomponent reaction that condenses an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgjsynthchem.com This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org

The Pinner synthesis offers another route, traditionally involving the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Modified versions of this reaction utilize β-keto esters and amidines. mdpi.com

Furthermore, pyrimidine derivatives can be synthesized from non-heterocyclic precursors by condensing a 1,3-bifunctional three-carbon fragment with compounds like amidine, urea, thiourea, or guanidine. bu.edu.eg Ring transformation and expansion reactions also provide pathways to the pyrimidine nucleus. bu.edu.eg The de novo biosynthesis of pyrimidines in organisms starts with precursors like bicarbonate, ammonia (B1221849) (often from glutamine), and aspartate to ultimately form uridine-5'-monophosphate (UMP). umich.edudavuniversity.orgbiochemden.comdavuniversity.org

Table 1: Comparison of Key Pyrimidine Ring Synthesis Strategies

| Synthesis Method | Key Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Principal Synthesis | β-dicarbonyl compound, Amidine/Urea/Guanidine | Varies | 2-substituted pyrimidines, 2-pyrimidinones, 2-aminopyrimidines |

| Biginelli Reaction | Aryl aldehyde, β-ketoester, Urea/Thiourea | Acid-catalyzed (Brønsted or Lewis) | Dihydropyrimidinones |

| Pinner Synthesis | 1,3-dicarbonyl compound, Amidine | Varies | Substituted pyrimidines |

| From Non-heterocyclic Precursors | 1,3-bifunctional three-carbon fragment, Amidine/Urea/Thiourea/Guanidine | Condensation | Pyrimidine derivatives |

Stereoselective Introduction of the Ethenol Moiety

The introduction of the (E)-ethenol moiety with the correct stereochemistry is crucial for the biological activity of these compounds. Several olefination reactions can be employed to achieve this.

The Wittig reaction is a classic and widely used method for converting aldehydes and ketones into alkenes. wikipedia.org By selecting the appropriate phosphonium (B103445) ylide, the stereochemistry of the resulting alkene can be controlled. For instance, unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. wikipedia.org The Schlosser modification can be used to favor the (E)-alkene with non-stabilized ylides. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, often provides excellent (E)-selectivity for the formation of α,β-unsaturated esters. It utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides.

Other stereoselective olefination methods include the Julia-Kocienski olefination , which is known to produce (E)-alkenes with high selectivity. wikipedia.org Additionally, olefination reactions promoted by Rieke manganese have been shown to produce (E)-α,β-unsaturated esters and amides with complete stereoselectivity. thieme-connect.com

Convergent and Divergent Synthetic Approaches for Derivatives

Both convergent and divergent strategies are employed in the synthesis of derivatives of this compound to access a wide array of analogues for structure-activity relationship studies.

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For pyrimidinyl ethenol derivatives, this could involve synthesizing a functionalized pyrimidine ring and a separate vinyl-containing fragment, followed by a cross-coupling reaction to link them. nih.govrsc.org This approach is often efficient for creating diversity in both the pyrimidine core and the ethenol side chain. nih.gov For example, a one-pot reaction of 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate, acetic anhydride, acetic acid, and a suitable aldehyde can produce thiazolo[2,3-a]pyrimidine derivatives in a convergent manner. rsc.org

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. colab.wsrsc.org For instance, a pre-formed pyrimidinyl ethenol core could be functionalized at various positions on the pyrimidine ring. rsc.orgchemrxiv.org This allows for the late-stage introduction of different substituents, which is particularly useful for exploring the effects of minor structural modifications. colab.wsrsc.org A concise set of 4-substituted pyrazolo[3,4-d]pyrimidine carboriboside analogues has been synthesized in a divergent fashion from a central intermediate. colab.wsugent.be

Catalytic Methods in Pyrimidinyl Ethenol Synthesis

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are indispensable tools for the synthesis of pyrimidinyl ethenols and their derivatives. researchgate.netnih.gov These reactions offer mild conditions, high functional group tolerance, and the ability to form carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for this purpose. researchgate.netmdpi.com It involves the coupling of a halogenated pyrimidine with a vinylboronic acid or ester in the presence of a palladium catalyst and a base. acs.orgmdpi.com This reaction is highly effective for the arylation and vinylation of pyrimidine rings. mdpi.comresearchgate.netnih.gov

The Heck reaction provides another powerful method for the vinylation of pyrimidines. It involves the palladium-catalyzed reaction of a halogenated pyrimidine with an alkene. researchgate.net

Other relevant palladium-catalyzed reactions include the Sonogashira coupling for the introduction of alkynyl groups, which can be subsequently reduced to the desired ethenyl moiety, and the Stille coupling . researchgate.netresearchgate.net These catalytic methods are crucial for both convergent and divergent synthetic strategies, enabling the efficient construction of a wide range of pyrimidinyl ethenol analogues. researchgate.netresearchgate.net

Table 2: Key Catalytic Reactions in Pyrimidinyl Ethenol Synthesis

| Reaction Name | Reactants | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated pyrimidine, Vinylboronic acid/ester | Palladium catalyst, Base | C(sp²)-C(sp²) |

| Heck Reaction | Halogenated pyrimidine, Alkene | Palladium catalyst, Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Halogenated pyrimidine, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | C(sp²)-C(sp) |

| Stille Coupling | Halogenated pyrimidine, Organostannane | Palladium catalyst | C(sp²)-C(sp²) |

Spectroscopic and Structural Characterization in Research on E 2 Pyrimidin 2 Ylethenol

Advanced Spectroscopic Techniques for Isomer Discrimination (e.g., NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in distinguishing the (E)-isomer of 2-pyrimidin-2-ylethenol from its (Z)-isomer and other potential tautomers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (E)-2-pyrimidin-2-ylethenol is expected to show a characteristic O-H stretching vibration for the alcohol group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. libretexts.org The C=C stretching vibration of the vinyl group is expected in the 1680-1640 cm⁻¹ region, while the C=N and C=C stretching vibrations of the pyrimidine (B1678525) ring would appear in the 1600-1400 cm⁻¹ range. vscht.czpg.edu.pl The out-of-plane C-H bending vibration for the trans vinyl group is also a key diagnostic peak.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Observed Feature | Typical Chemical Shift / Wavenumber | Significance |

| ¹H NMR | Vinyl Protons (H-C=C-H) | δ 5.0 - 7.5 ppm | Coupling constant (J) indicates (E) or (Z) configuration. |

| Pyrimidine Protons | δ 7.0 - 9.0 ppm | Reflects the electronic environment of the heterocyclic ring. nih.gov | |

| Hydroxyl Proton (-OH) | δ 2.0 - 5.0 ppm | Position is variable and depends on solvent and concentration. libretexts.org | |

| ¹³C NMR | Vinyl Carbons | δ 100 - 140 ppm | Chemical shifts indicate sp² hybridization. |

| Pyrimidine Carbons | δ 120 - 160 ppm | Chemical shifts are characteristic of the pyrimidine ring structure. | |

| IR | O-H Stretch (Alcohol) | 3200 - 3600 cm⁻¹ (broad) | Confirms the presence of the hydroxyl group. libretexts.org |

| C=C Stretch (Vinyl) | 1640 - 1680 cm⁻¹ | Indicates the carbon-carbon double bond. vscht.cz | |

| C=N, C=C Stretch (Pyrimidine) | 1400 - 1600 cm⁻¹ | Characteristic of the pyrimidine ring vibrations. pg.edu.pl |

Note: The exact values can vary depending on the solvent, concentration, and instrument used.

X-ray Crystallography for Solid-State Conformation Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org This technique can unambiguously confirm the (E)-configuration of the double bond and reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov For this compound, X-ray diffraction analysis would provide precise coordinates of each atom, confirming the planarity of the pyrimidine ring and the conformation of the ethenol substituent relative to the ring. lcc-toulouse.fr Theoretical studies on similar molecules, like 2-(4-nitropyrimidin-2-yl)ethenol, have shown that planar minima exist on the ground-state potential energy surface, which can be confirmed experimentally through X-ray crystallography. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. nih.gov |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. nih.gov |

| C=C Bond Length | ~1.34 Å | Typical for a carbon-carbon double bond. |

| C-O Bond Length | ~1.36 Å | Characteristic of a C(sp²)-OH bond. |

| Dihedral Angle (C-C=C-O) | ~180° | Confirms the trans or (E) configuration. |

| Hydrogen Bonding | O-H···N (intermolecular) | Indicates a key interaction influencing crystal packing. |

Note: This data is hypothetical and would need to be determined experimentally.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern, generated by techniques like electron ionization (EI), provides a fingerprint that can help in structural elucidation. sapub.org

The fragmentation of this compound would likely involve the initial loss of small, stable molecules or radicals. For instance, the loss of a hydrogen atom, a hydroxyl radical, or a molecule of carbon monoxide could lead to characteristic fragment ions. The pyrimidine ring itself can also undergo characteristic cleavages. nih.gov The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Plausible Fragment | Proposed Neutral Loss |

| 122 | [C₆H₆N₂O]⁺ | Molecular Ion (M⁺) |

| 121 | [C₆H₅N₂O]⁺ | H• |

| 105 | [C₆H₅N₂]⁺ | OH• |

| 94 | [C₅H₆N₂]⁺ | CO |

| 79 | [C₄H₃N₂]⁺ | C₂H₃O• |

| 52 | [C₃H₂N]⁺ | C₃H₄NO• |

Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments.

Computational and Theoretical Investigations of E 2 Pyrimidin 2 Ylethenol

Quantum Chemical Studies of Electronic Structure and Reactivity

No specific studies on the electronic structure and reactivity of (E)-2-pyrimidin-2-ylethenol were found.

Analysis of Ground State Potential Energy Surfaces

No literature detailing the ground state potential energy surface of this compound is currently available.

Exploration of Excited State Potential Energy Surfaces and Dynamics

There is no available research on the excited state potential energy surfaces or dynamics for this specific compound.

Characterization of Conical Intersections

The characterization of conical intersections for this compound has not been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Isomerization

No molecular dynamics simulations focused on the conformational landscape or isomerization of this compound were found.

Prediction of Reactivity Parameters using Density Functional Theory (DFT)

Specific DFT studies predicting the reactivity parameters of this compound are not available.

Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity)

There are no published data for the global reactivity descriptors for this compound.

Conformational Analysis and Stereochemical Relationships

The conformational landscape of this compound is defined by the rotational possibilities around its single bonds and the potential for isomerization around the carbon-carbon double bond.

(E)/(Z) Isomerization Mechanisms and Energy Barriers

The (E) and (Z) isomers of 2-pyrimidin-2-ylethenol are stereoisomers that can interconvert through rotation around the C=C double bond. This process, however, typically involves a high energy barrier and often requires external stimuli such as light (photoisomerization) or heat. Theoretical studies on similar systems, like 2-(4-nitropyrimidin-2-yl)ethenol, indicate that the isomerization process involves significant energy barriers on the potential energy surfaces of both the ground and excited electronic states. researchgate.net

The stability difference between (E) and (Z) isomers is often small, typically in the range of a few kcal/mol. ethz.ch Computational methods such as Møller-Plesset second-order perturbation theory (MP2) and complete active space self-consistent-field (CASSCF) followed by second-order multi-configurational perturbation theory (CASPT2) can be employed to calculate the potential energy surfaces and locate the transition states for isomerization. researchgate.net For the related 2-(4-nitropyrimidin-2-yl)ethenol, theoretical investigations have explored the possibility of an excited-state intramolecular hydrogen transfer (ESIHT) process facilitating the isomerization. researchgate.net

Intramolecular Torsional Dynamics

The flexibility of this compound arises from the rotation around the single bond connecting the pyrimidine (B1678525) ring to the ethenol group. This rotation leads to different conformers, also known as rotamers, which are in equilibrium. wikipedia.org The study of the energetics of this bond rotation is known as conformational analysis. wikipedia.org

Computational Modeling of Molecular Interactions (e.g., Docking Studies)

Computational modeling, particularly molecular docking, is a powerful technique to simulate and predict the interactions between a small molecule like this compound and a biological macromolecule, typically a protein. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and geometry of a ligand within the active site of a receptor. mdpi.comnih.gov

Molecular docking simulations involve preparing the 3D structures of both the ligand (this compound) and the target protein, and then using a scoring function to evaluate the different possible binding poses. mdpi.com The results of docking studies are often expressed as a binding energy, with more negative scores indicating more favorable interactions. remedypublications.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies of various pyrimidine derivatives have identified specific hydrogen bond interactions with amino acid residues like THR, GLU, and LYS in the binding sites of proteins like cyclin-dependent kinase 2. nih.gov

The insights gained from docking can guide the design of new derivatives with improved binding affinity and biological activity. nih.govthieme-connect.de For example, molecular docking of pyrimidine-2-thione derivatives against the H-RAS-GTP active form protein helped in selecting the most promising compound for further in vitro studies. nih.gov Similarly, docking simulations of phthalimide–pyrimidine hybrids against the InhA enzyme from Mycobacterium tuberculosis showed that the most active compounds were able to interact with key residues in the catalytic site. thieme-connect.de

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by providing a dynamic picture of the complex, accounting for the flexibility of both the ligand and the protein. mdpi.comnih.gov These computational approaches are crucial for understanding the potential biological activity of this compound and for designing new molecules with desired properties. frontiersin.org

Chemical Reactivity and Transformation Studies of E 2 Pyrimidin 2 Ylethenol

Isomerization Pathways and Kinetic Control

Isomerization is a fundamental process where a molecule transforms into an isomer with a different arrangement of atoms. For (E)-2-pyrimidin-2-ylethenol, this primarily involves the conversion between the (E) and (Z) geometric isomers around the carbon-carbon double bond. This transformation can be initiated by light or heat, with the efficiency and outcome governed by kinetic factors.

Photo-induced isomerization involves the use of light to convert one isomer to another. wikipedia.org When a molecule like this compound absorbs a photon, it is promoted to an electronically excited state. In this excited state, the energy barrier for rotation around the double bond is significantly lower, allowing for the E/Z isomerization to occur. wikipedia.orgoit.edu The process is often reversible, and the final ratio of isomers at the photostationary state depends on the absorption spectra of the isomers and their quantum yields of isomerization. diva-portal.org

Theoretical studies on related systems, such as 2-(4-nitropyrimidin-2-yl)ethenol (NPE), have shown that upon excitation, the molecule can undergo rotation around the C=C bond. researchgate.net However, these studies also indicate the presence of substantial energy barriers in the excited states, suggesting that the process may not be straightforward and could involve passage through conical intersections, which are points of degeneracy between electronic states. researchgate.net The efficiency of photoisomerization can be influenced by various factors, including the wavelength of light used and the solvent environment. For some molecules, indirect excitation methods, such as using a molecular antenna that absorbs light and then transfers the energy to the isomerizable unit, can be employed to achieve isomerization with lower-energy photons. diva-portal.orgrsc.org

Table 1: Factors Influencing Photo-induced Isomerization

| Factor | Description |

| Wavelength of Light | The energy of the photons must match the absorption spectrum of the starting isomer to induce excitation. |

| Quantum Yield | A measure of the efficiency of the photoisomerization process; the fraction of absorbed photons that lead to isomerization. nih.gov |

| Solvent | The polarity and viscosity of the solvent can influence the stability of the excited state and the dynamics of the isomerization process. |

| Temperature | Can affect the rate of non-radiative decay pathways that compete with isomerization. |

| Molecular Structure | Substituents on the pyrimidine (B1678525) ring or the ethenol group can alter the electronic properties and steric hindrance, thereby affecting the isomerization barrier. researchgate.net |

Thermally induced isomerization occurs when a molecule overcomes the ground-state rotational barrier of the double bond through thermal energy. This process typically requires higher energy input compared to photo-induced isomerization. nih.gov The rate of thermal isomerization is governed by first-order kinetics and is highly dependent on temperature. nih.gov

The activation energy for the thermal E → Z isomerization is a key parameter. A higher activation energy corresponds to a more stable (E) isomer and a slower rate of isomerization at a given temperature. nih.gov In some systems, the presence of a catalyst can lower this activation barrier. nih.gov For instance, in related systems, thermally induced isomerization can be controlled by molecular motions within the molecule that are triggered by temperature changes. nih.gov The formation of isomers with multiple trans double bonds often requires more energy than the formation of isomers with a single trans double bond. nih.gov

Table 2: Kinetic Parameters for Isomerization

| Parameter | Description |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentration of the reactant. For isomerization, it is influenced by temperature and the activation energy. nih.gov |

| Activation Energy (Ea) | The minimum amount of energy required for the isomerization reaction to occur. nih.govnih.gov |

| Half-life (t1/2) | The time required for the concentration of the starting isomer to decrease to half of its initial value. |

Photo-induced Isomerization Processes

Nucleophilic and Electrophilic Reactivity Profiles

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity.

Nucleophilic Reactivity: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Nucleophiles, which are electron-rich species, can attack the carbon atoms of the pyrimidine ring, particularly those at positions 2, 4, and 6, which are activated by the nitrogen atoms. However, the presence of the ethenol substituent at the 2-position will influence the regioselectivity of such attacks. The hydroxyl group of the ethenol moiety can also act as a nucleophile under certain conditions, for example, in reactions involving its deprotonation.

Electrophilic Reactivity: Electrophilic substitution on an unactivated pyrimidine ring is generally difficult due to the deactivating effect of the nitrogen atoms, which also get protonated under the strongly acidic conditions often used for such reactions. bhu.ac.in However, the reactivity can be enhanced by the presence of activating groups. The hydroxyl group of the ethenol substituent is an activating group, which could direct electrophiles to certain positions on the pyrimidine ring. Alternatively, the double bond of the ethenol group can itself undergo electrophilic addition reactions. The outcome of such reactions would depend on the relative reactivity of the pyrimidine ring and the ethenol double bond towards the specific electrophile. beyondbenign.orglibretexts.org

The reactivity of electrophile/nucleophile pairs can be influenced by the solvent. frontiersin.org For instance, in some reactions, a protonation step prior to the nucleophilic attack can increase the electrophilicity of the substrate and facilitate the reaction. frontiersin.org

Intramolecular Processes (e.g., Excited-State Intramolecular Hydrogen Transfer)

In molecules containing both a hydrogen bond donor and an acceptor in close proximity, an intramolecular hydrogen transfer can occur, particularly in the excited state. For this compound, the hydroxyl group (-OH) of the ethenol substituent can act as a hydrogen bond donor, and a nitrogen atom of the pyrimidine ring can act as a hydrogen bond acceptor.

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the pyrimidine nitrogen can increase, facilitating the transfer of the proton. This process is known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov ESIPT is often a very fast process and can lead to the formation of a transient tautomer in the excited state. nih.govnih.gov This tautomer may then decay back to the ground state through radiative (fluorescence) or non-radiative pathways. nih.govnih.gov

In related systems like 2-(2'-hydroxyphenyl)pyrimidines, the ESIPT process is so efficient that it leads to the quenching of fluorescence. nih.govnih.gov Theoretical studies on similar molecules suggest that the hydrogen bonds are strengthened in the excited state, which promotes the proton transfer process. rsc.org The occurrence and efficiency of ESIPT are highly sensitive to the molecular geometry and the surrounding environment.

Derivatization Reactions and Functional Group Transformations

The functional groups present in this compound, namely the hydroxyl group and the carbon-carbon double bond, offer opportunities for various derivatization reactions.

The hydroxyl group can be transformed into other functional groups. For example, it can be esterified or etherified. These reactions would modify the electronic and steric properties of the molecule, potentially influencing its isomerization behavior and biological activity. The hydroxyl group can also be oxidized to a carbonyl group.

The carbon-carbon double bond can undergo a variety of addition reactions. For instance, it can be hydrogenated to a single bond, or it can react with halogens or hydrogen halides. These reactions would saturate the ethenol side chain, leading to different classes of pyrimidine derivatives.

Furthermore, the pyrimidine ring itself can be a site for functionalization. While direct electrophilic substitution is challenging, nucleophilic substitution reactions on pyrimidines bearing a leaving group are more common. bhu.ac.in One could envision transforming the hydroxyl group of this compound into a good leaving group to facilitate such reactions. Derivatization strategies often involve the use of coupling agents, such as carbodiimides, to facilitate the formation of new bonds, for example, in the conversion of carboxylic acids to amides or esters. thermofisher.com

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Hydroxyl (-OH) | Esterification | Acyl chloride, Acid anhydride | Ester (-O-C=O) |

| Hydroxyl (-OH) | Etherification | Alkyl halide | Ether (-O-R) |

| Hydroxyl (-OH) | Oxidation | Oxidizing agents (e.g., PCC, DMP) | Carbonyl (C=O) |

| C=C Double Bond | Hydrogenation | H2, Pd/C | C-C Single Bond |

| C=C Double Bond | Halogenation | Br2, Cl2 | Dihaloalkane |

| C=C Double Bond | Hydrohalogenation | HBr, HCl | Haloalkane |

Investigation of Functional Properties and Potential Applications

Design and Evaluation as Molecular Photoswitches

The potential for (E)-2-pyrimidin-2-ylethenol and its derivatives to function as molecular photoswitches has been a subject of theoretical investigation. Molecular photoswitches are molecules that can be reversibly converted between two or more stable states by the application of light, leading to changes in their physical and chemical properties. frontiersin.orgscielo.org.mx This light-induced isomerization makes them promising candidates for applications in molecular electronics, data storage, and photopharmacology. frontiersin.orgscielo.org.mx

A theoretical study on the closely related compound, 2-(4-nitropyrimidin-2-yl)ethenol (NPE), provides insights into the potential photoswitching mechanism of this compound. researchgate.netsigmaaldrich.com The study explored the ground and five lowest-lying electronically excited singlet states using advanced computational methods. sigmaaldrich.com The research suggests that an excited-state intramolecular hydrogen transfer (ESIHT) process could be a key mechanism in the photoisomerization of such molecules. researchgate.netsigmaaldrich.com This process involves the transfer of a hydrogen atom within the molecule upon photoexcitation, leading to a change in its structure and properties. researchgate.net

The investigation of NPE revealed the existence of two planar minima on the ground-state potential energy surface, corresponding to the (E) and (Z) isomers. researchgate.netsigmaaldrich.com The calculations indicated substantial energy barriers for the rotation process on the adiabatic potential energy surfaces of the excited states, suggesting that the photoswitching process is a complex phenomenon. sigmaaldrich.com While this study was conducted on a nitro-substituted analogue, the fundamental pyrimidine-ethenol scaffold is the key to the photoswitching behavior. The presence of the nitro group in NPE would likely modulate the electronic properties and, consequently, the absorption wavelengths and quantum yields of the photoswitching process compared to the unsubstituted this compound. Further experimental validation is necessary to fully elucidate the photoswitching capabilities of this compound.

Role as Structural Motifs in Advanced Organic Materials

The pyrimidine (B1678525) nucleus is a versatile building block in the design of advanced organic materials. researchgate.netgoogle.com Its electron-deficient nature and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an attractive component for creating materials with tailored electronic, optical, and self-assembly properties. researchgate.netgoogle.com Derivatives of pyrimidine are being explored for their potential in developing new polymers and dyes. researchgate.net

While specific research on the incorporation of this compound into advanced organic materials is not extensively documented, the structural motifs present in the molecule suggest its potential utility. A structural motif is a common three-dimensional structure that can appear in a variety of different molecules. mdpi.commdpi.comwikipedia.orgnih.gov The vinyl alcohol group can act as a handle for polymerization or for grafting onto other polymer backbones. For instance, the related compound 2-vinylpyridine (B74390) is used as a monomer in the synthesis of various polymers with applications in membranes, electronic devices, and coatings. researchgate.net The pyrimidine ring, with its two nitrogen atoms, can act as a ligand for metal coordination, opening up possibilities for the creation of metallopolymers with interesting photophysical or catalytic properties. google.com The combination of the pyrimidine and vinyl alcohol functionalities in a single molecule offers a platform for creating multifunctional materials.

Mechanistic Probing of Biological Activity in In Vitro Models

The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. google.comnih.gov This has prompted the investigation of pyrimidine derivatives, including those with structural similarities to this compound, for a range of biological activities.

Molecular-level Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing a crucial role in the regulation of biological pathways and serving as therapeutic agents. nih.govredalyc.org The pyrimidine core is a key feature in many enzyme inhibitors. mdpi.comnih.gov

While direct enzyme inhibition studies on this compound are not available, research on related pyrimidine derivatives demonstrates their potential as enzyme inhibitors. For example, a study on pyrimidine-4-carboxamides identified potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.gov Another study reported on 6-arylpyrido[2,3-d]pyrimidines as ATP-competitive inhibitors of the bacterial enzyme D-alanine:D-alanine ligase (Ddl), a key enzyme in peptidoglycan biosynthesis. mdpi.com Furthermore, some 2-benzylidenebenzofuran-3(2H)-ones have shown high inhibitory potential against the alkaline phosphatase (AP) enzyme. nih.gov A small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme Cdc34A, known as CC0651, acts by trapping a weak interaction between ubiquitin and the E2 donor ubiquitin-binding site. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrimidine Derivatives

| Compound Class | Target Enzyme | Inhibition Type | Reference |

| Pyrimidine-4-carboxamides | N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) | Not Specified | nih.gov |

| 6-Arylpyrido[2,3-d]pyrimidines | D-alanine:D-alanine ligase (DdlB) | ATP-competitive | mdpi.com |

| 2-Benzylidenebenzofuran-3(2H)-ones | Alkaline Phosphatase (AP) | Not Specified | nih.gov |

| Small molecule (CC0651) | E2 ubiquitin-conjugating enzyme (Cdc34A) | Traps weak ubiquitin interaction | nih.gov |

Investigation of Antioxidant Mechanisms

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. mdpi.comresearchgate.net The antioxidant activity of various pyrimidine derivatives has been investigated, suggesting that this class of compounds has the potential to act as radical scavengers. google.com

The antioxidant mechanism of a compound can involve various pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET). google.com Studies on novel pyrimidine acrylamides have shown their potential as antioxidant agents, with some derivatives exhibiting high radical scavenging activity. google.com For instance, in one study, a pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid showed 82% antioxidant activity in a DPPH assay. google.com The antioxidant capacity of pyrimidine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. google.com The evaluation of antioxidant activity can be performed using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. nih.gov

While specific data for this compound is not available, the presence of the hydroxyl group in the ethenol side chain, in conjunction with the pyrimidine ring, suggests that it could possess antioxidant properties. The hydroxyl group can potentially donate a hydrogen atom to a free radical, while the pyrimidine ring can help to stabilize the resulting radical through resonance.

Table 2: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound | Assay | Activity | Reference |

| Pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid | DPPH | 82% | google.com |

| Pyrimidine derivative of 3-(2-thienyl)acrylic acid | DPPH | 78% | google.com |

Modulation of Cellular Processes (e.g., Proliferation, Signaling) in Cell-Based Assays

Pyrimidine derivatives have been extensively studied for their ability to modulate various cellular processes, including cell proliferation and signaling pathways, which are often dysregulated in diseases such as cancer. nih.gov The pyrimidine ring is a core component of nucleobases and, as such, pyrimidine analogues can interfere with DNA and RNA synthesis, leading to antiproliferative effects. nih.gov

Numerous studies have reported the synthesis and evaluation of pyrimidine-based compounds as anticancer agents. For example, new pyrimidine-tethered compounds have been designed and evaluated for their mechanistic anticancer effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of key signaling proteins like the epidermal growth factor receptor (EGFR). nih.gov Fused azole-pyrimidine derivatives have also been patented for their potential therapeutic applications. mdpi.com

Although there is no specific data on the effects of this compound on cellular processes, its structural similarity to known bioactive pyrimidine derivatives suggests that it could potentially influence cell proliferation and signaling. The vinyl alcohol moiety could also play a role in its biological activity, potentially through interactions with specific cellular targets. Further investigation using cell-based assays would be required to determine the specific effects of this compound on cellular functions.

Evaluation of Antimicrobial Action in Microbial Systems

The emergence of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. Pyrimidine derivatives have shown promise as a source of novel compounds with antibacterial and antifungal activities. frontiersin.org

Several studies have reported the synthesis and antimicrobial evaluation of various pyrimidine analogues. For instance, a series of pyrimidin-2-ol/thiol/amine derivatives were synthesized and screened for their in vitro antimicrobial potential against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some of these compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the micromolar range. Another study on new 1,2,4-triazole, 1,2,4-triazepine, quinoline, and pyrimidine scaffolds condensed to naturally occurring furochromones also revealed potent antimicrobial activity against several bacterial strains. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes, such as cell wall synthesis or nucleic acid replication. mdpi.com

Given the established antimicrobial potential of the pyrimidine scaffold, this compound warrants investigation as a potential antimicrobial agent. Its specific spectrum of activity against different microbial species would need to be determined through systematic screening.

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Class | Microbial Strain | Activity (MIC) | Reference |

| Pyrimidin-2-ol derivative | S. aureus | 0.87 µM/ml | |

| Pyrimidin-2-thiol derivative | B. subtilis | 0.96 µM/ml | |

| Pyrimidin-2-amine derivative | E. coli | 0.91 µM/ml | |

| Furochromeno[2,3-d]pyrimidin-3(5H)-amine | K. pneumoniae, E. coli, S. pyogenes, S. aureus | High activity |

Advanced Analytical Methodologies and Techniques for Pyrimidinyl Ethenol Research

Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

In the synthesis of (E)-2-pyrimidin-2-ylethenol, which could be formed via reactions such as the Wittig or Horner-Wadsworth-Emmons reaction between pyrimidine-2-carboxaldehyde and a suitable phosphorus ylide, real-time NMR allows chemists to track the consumption of reactants and the formation of the product simultaneously. news-medical.net By acquiring spectra at regular intervals, concentration curves for each species can be generated. magritek.com For instance, monitoring the disappearance of the aldehyde proton signal of pyrimidine-2-carboxaldehyde and the concurrent appearance of the vinyl proton signals of this compound provides a direct measure of the reaction's progress.

Ultrafast 2D NMR techniques can even be employed to detect and characterize short-lived intermediates that might not be observable by conventional methods, providing a more complete picture of the reaction mechanism. nih.govnih.gov This level of detail is crucial for optimizing reaction conditions—such as temperature, catalyst loading, and reaction time—to maximize the yield and selectivity of the desired (E)-isomer.

Table 1: Illustrative ¹H and ¹³C NMR Data for Monitoring the Synthesis of this compound

| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) (Illustrative) | ¹³C Chemical Shift (δ, ppm) (Illustrative) |

| Pyrimidine-2-carboxaldehyde | Aldehyde (-CHO) | 9.95 | 193.5 |

| Pyrimidine (B1678525) H-4, H-6 | 9.05 | 158.0 | |

| Pyrimidine H-5 | 7.70 | 122.0 | |

| This compound | Ethenol (-CH=CH-OH) | 7.10 (d, J=16 Hz), 5.90 (d, J=16 Hz) | 135.0, 110.0 |

| Pyrimidine H-4, H-6 | 8.80 | 157.5 | |

| Pyrimidine H-5 | 7.50 | 121.0 |

Note: Data are illustrative and based on typical values for the respective functional groups.

Chromatographic Separation and Purification for Isomer Analysis

The synthesis of molecules containing a carbon-carbon double bond, such as 2-pyrimidin-2-ylethenol, often results in a mixture of geometric isomers, in this case, the (E) and (Z) forms. Since isomers can have different physical, chemical, and biological properties, their effective separation is critical for obtaining a pure substance. chromatographytoday.com High-Performance Liquid Chromatography (HPLC) is a primary technique for the analytical and preparative separation of E/Z isomers. nih.gov

The separation of this compound from its (Z)-isomer can be achieved using reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. chromatographytoday.com The two isomers, differing in their three-dimensional structure and dipole moment, will interact differently with the stationary phase, leading to different retention times and thus, separation. rsc.org Method development involves optimizing several parameters to maximize the resolution between the isomer peaks.

Key optimization parameters include:

Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly alter selectivity. nih.gov

Stationary Phase: While C18 is common, other phases (e.g., phenyl-hexyl) may offer alternative selectivities.

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, influencing resolution.

pH of the Mobile Phase: For ionizable compounds, pH control is crucial. For 2-pyrimidin-2-ylethenol, maintaining a neutral pH would be standard.

Gas Chromatography (GC) can also be used for isomer analysis, particularly for volatile compounds. ias.ac.in For a polar molecule like 2-pyrimidin-2-ylethenol, derivatization of the hydroxyl group (e.g., silylation) may be necessary to increase its volatility and thermal stability for GC analysis.

Table 2: Hypothetical HPLC Separation Data for (E)- and (Z)-2-pyrimidin-2-ylethenol Isomers

| Mobile Phase (Acetonitrile:Water) | Isomer | Retention Time (min) | Resolution (Rs) |

| 50:50 | (Z)-2-pyrimidin-2-ylethenol | 4.2 | 1.2 |

| This compound | 4.5 | ||

| 40:60 | (Z)-2-pyrimidin-2-ylethenol | 5.8 | 2.1 |

| This compound | 6.5 | ||

| 30:70 | (Z)-2-pyrimidin-2-ylethenol | 8.1 | 1.8 |

| This compound | 9.0 |

Note: Data are hypothetical to illustrate the effect of mobile phase composition on isomer separation.

Hyphenated Techniques for Comprehensive Characterization

For unambiguous identification and comprehensive structural elucidation, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used hyphenated techniques in the analysis of heterocyclic compounds like pyrimidines. nih.govthaiscience.infocreative-proteomics.com

After separating the (E)- and (Z)-isomers of 2-pyrimidin-2-ylethenol using an LC or GC system, the eluent is directed into a mass spectrometer. The MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern.

Molecular Weight Determination: The mass spectrometer ionizes the molecule (e.g., via Electrospray Ionization - ESI for LC-MS) and measures its mass-to-charge ratio (m/z). This allows for the confirmation of the molecular formula (C₆H₆N₂O for 2-pyrimidin-2-ylethenol, MW: 122.13 g/mol ). High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further solidifying the elemental composition. creative-proteomics.com

Structural Elucidation: The molecule is fragmented within the mass spectrometer, and the masses of the resulting fragments are detected. This fragmentation pattern serves as a molecular fingerprint. The fragmentation of this compound would be expected to show characteristic losses, such as the loss of a vinyl alcohol group or cleavage of the pyrimidine ring, providing definitive structural confirmation. thaiscience.info

The combination of chromatographic retention time and mass spectrometric data provides an extremely high degree of certainty in the identification and characterization of the target compound and any related impurities. researchgate.net

Table 3: Expected Mass Spectrometry Fragmentation Data for 2-pyrimidin-2-ylethenol

| m/z (Illustrative) | Ion Identity |

| 123.13 | [M+H]⁺ (Protonated Molecular Ion) |

| 122.13 | [M]⁺ (Molecular Ion) |

| 94.09 | [M - CO]⁺ |

| 79.08 | [C₄H₃N₂]⁺ (Pyrimidine ring fragment) |

| 43.04 | [C₂H₃O]⁺ (Vinyl alcohol fragment) |

Note: Fragmentation data are hypothetical and represent plausible fragmentation pathways.

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation Pyrimidinyl Ethenols

The principle of rational design, which leverages an understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), will be central to the development of new pyrimidinyl ethenols. Future research will focus on moving beyond serendipitous discovery to the targeted creation of molecules with precisely tailored functionalities.

Key strategies in this domain will include:

Structure-Based Drug Design (SBDD): For biological applications, if a specific protein target is identified for pyrimidinyl ethenols, SBDD will be a powerful tool. By using the three-dimensional structure of the target, researchers can design analogs of "(E)-2-pyrimidin-2-ylethenol" that exhibit enhanced binding affinity and selectivity. This approach has been successfully applied to other pyrimidine-containing compounds, where modifications guided by the target's binding site have led to significant improvements in potency. acs.org

Functional Group Modification: The synthetic accessibility of the pyrimidine (B1678525) and ethenol moieties allows for systematic modifications. Future efforts will likely explore the introduction of various substituents onto the pyrimidine ring to modulate electronic properties, solubility, and metabolic stability. For instance, strategic placement of groups like trifluoromethyl has been shown to enhance metabolic stability in other heterocyclic inhibitors. acs.org The vinyl group is also a prime site for functionalization to alter the molecule's geometry and reactivity.

Chemo-enzymatic Synthesis: The integration of biocatalysis into synthetic routes offers a green and highly selective alternative to traditional chemical methods. Enzymes such as reductases, lipases, and esterases can be used to generate chiral intermediates or final products with high enantiomeric purity, a critical factor for many biological applications. iupac.orgubbcluj.ro The use of enzymes like alcohol dehydrogenases, for example, could be explored for the selective synthesis of specific enantiomers of more complex pyrimidinyl ethanol (B145695) derivatives. iupac.org

Research in this area will focus on creating a diverse library of next-generation compounds, each designed with a specific purpose, whether it be for enhanced biological activity, improved photophysical properties, or novel material applications.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by transforming vast datasets into predictive insights. oncodesign-services.commednexus.org For pyrimidinyl ethenols, these computational approaches will accelerate the design-build-test-learn cycle significantly.

Emerging applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML-driven QSAR models can identify the key molecular features of pyrimidine derivatives that correlate with a desired activity, such as anticancer or antiviral effects. mdpi.com By training models on existing data, researchers can predict the activity of novel, yet-to-be-synthesized "this compound" analogs, prioritizing the most promising candidates for synthesis and reducing wasted resources. mdpi.com

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch. oncodesign-services.com These models can be trained on the structural rules of known active compounds and then tasked to generate novel pyrimidinyl ethenol derivatives that are predicted to have high activity and favorable drug-like properties. mednexus.org

Predictive Pharmacokinetics and Toxicology (ADMET): A major hurdle in drug development is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. AI/ML models are increasingly used to predict these properties early in the discovery process. nih.gov This allows for the in silico filtering of compounds that are likely to fail later in development, focusing efforts on molecules with a higher probability of success. remedypublications.com

Retrosynthesis Prediction: AI tools can analyze a complex target molecule and suggest potential synthetic pathways. oncodesign-services.com This streamlines the process of chemical synthesis, making the production of novel pyrimidinyl ethenols more efficient. oncodesign-services.com

The table below summarizes the impact of AI/ML tools on the future research of pyrimidinyl ethenols.

| AI/ML Application | Description | Potential Impact on Pyrimidinyl Ethenol Research | Supporting Evidence |

| Predictive Modeling (QSAR) | Uses existing data to build models that predict the biological activity or properties of new compounds based on their chemical structure. | Rapidly screen virtual libraries of pyrimidinyl ethenol derivatives to identify candidates with high predicted potency for specific targets. | mdpi.com |

| Generative Models (GANs, VAEs) | Algorithms that can learn from a distribution of existing molecules to generate novel chemical structures with desired properties. | Design of entirely new pyrimidinyl ethenol-based scaffolds optimized for target binding and drug-like properties. | oncodesign-services.com |

| ADMET Prediction | In silico models that predict the absorption, distribution, metabolism, excretion, and toxicity profiles of a compound. | Early-stage identification and elimination of pyrimidinyl ethenol analogs with poor pharmacokinetic or toxicity profiles, improving success rates. | nih.gov |

| Virtual Screening | Computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | Efficiently screen millions of compounds against a biological target to find novel pyrimidinyl ethenol hits. | nih.gov |

Exploration of Novel Reactivity and Functional Diversification

While the core "this compound" structure is established, its full reactive potential remains to be explored. Future research will likely uncover novel chemical transformations that can be used to diversify the scaffold, leading to compounds with unique architectures and functions.

Areas ripe for exploration include:

Catalytic Cross-Coupling Reactions: Modern catalysis offers a vast toolkit for forming new bonds. The pyrimidine ring and the ethenol bridge can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide array of functional groups and the construction of more complex molecular systems.

Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as cascade reactions, is a highly efficient strategy for building molecular complexity. Researchers may explore cascade sequences initiated by transformations on the ethenol moiety or the pyrimidine ring to rapidly generate diverse libraries of derivatives. Rhodium-catalyzed cascade reactions, for example, have been used to create complex fused indole (B1671886) systems from related starting materials. acs.org

Photochemical Reactions: The ethenol group suggests a potential for photochemical reactivity. Exploration of photo-induced isomerizations or cycloadditions could lead to the development of photoswitchable molecules or materials based on the pyrimidinyl ethenol scaffold. Theoretical studies on related nitropyrimidinyl ethenols suggest that photoisomerization processes are indeed feasible, involving transitions between different electronic states. researchgate.net

Functionalization via Novel Reagents: The development of new synthetic methodologies, such as the use of hypervalent iodine reagents or novel organometallic catalysts, will open up new avenues for the functionalization of "this compound" in ways that are not currently possible. researchgate.net

Development of Advanced Spectroscopic and Computational Tools for Dynamic Studies

Understanding a molecule's function often requires observing its behavior in real-time and at an atomic level. The development of more sophisticated analytical and computational techniques will be crucial for gaining deeper insights into the dynamics of "this compound".

Advanced Spectroscopic Techniques: While standard techniques like NMR and FTIR are foundational, advanced methods will provide a more detailed picture. vandanapublications.comresearchgate.net Time-resolved spectroscopy can be used to track the excited-state dynamics of pyrimidinyl ethenols following photoexcitation, which is critical for applications in materials science or photopharmacology. researchgate.net Techniques like circular dichroism (CD) spectroscopy can be employed to study the interaction of chiral pyrimidine derivatives with biological macromolecules like DNA. rjeid.com

High-Resolution Mass Spectrometry and Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) enable precise identification and quantification of pyrimidine derivatives and their metabolites in complex biological samples. creative-proteomics.com

Advanced Computational Modeling: The synergy between experimental and computational methods is becoming increasingly important.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of pyrimidinyl ethenols over time, providing insights into their conformational flexibility and interactions with other molecules, such as proteins or nucleic acids. rjeid.comrsc.org These simulations can reveal stable binding poses and calculate binding free energies, offering a dynamic complement to static docking studies. rsc.org

Quantum Mechanics (QM) Methods: High-level QM methods like Density Functional Theory (DFT) and post-Hartree-Fock methods (e.g., CASSCF, CASPT2) are essential for accurately describing the electronic structure, reaction mechanisms, and spectroscopic properties of these molecules. nih.govgjar.org For example, theoretical studies have used CASPT2 to investigate the potential energy surfaces of electronically excited states in a related nitropyrimidinyl ethenol, providing a detailed map of photoisomerization pathways. researchgate.net

The table below outlines key advanced tools and their specific applications in studying pyrimidinyl ethenols.

| Tool/Technique | Application Area | Specific Insights Gained | Supporting Evidence |

| Molecular Dynamics (MD) Simulations | Computational Chemistry | Provides a dynamic view of how the molecule interacts with biological targets (e.g., proteins, DNA), revealing binding stability and conformational changes. | rjeid.comrsc.org |

| Density Functional Theory (DFT) | Quantum Chemistry | Calculates electronic structure, molecular orbitals (HOMO-LUMO), vibrational frequencies (FTIR/Raman), and reaction pathways. | nih.govgjar.org |

| Multi-configurational Methods (CASSCF/CASPT2) | Quantum Chemistry | Accurately models electronically excited states and photochemical reaction coordinates, crucial for studying photoswitching behavior. | researchgate.net |

| Time-Resolved Spectroscopy | Experimental Spectroscopy | Tracks the fate of the molecule on femtosecond to microsecond timescales after absorbing light, revealing excited-state lifetimes and reaction dynamics. | researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Experimental Spectroscopy | Studies the interaction of chiral forms of the molecule with chiral biological targets, confirming binding and observing induced structural changes. | rjeid.com |

| HPLC-MS | Analytical Chemistry | Separates and identifies the compound and its metabolites from complex mixtures (e.g., plasma, cell lysates) with high sensitivity and specificity. | creative-proteomics.com |

Q & A

Q. What are the recommended synthetic routes for (E)-2-pyrimidin-2-ylethenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves condensation reactions between pyrimidine derivatives and aldehydes. Key parameters for optimization include:

-

Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance stereoselectivity.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

-

Temperature control : Reactions performed at 60–80°C reduce side-product formation .

Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via ¹H/¹³C NMR (δ 8.1–8.3 ppm for pyrimidine protons) .- Data Table :

| Method | Yield (%) | Conditions | Purity (HPLC) |

|---|---|---|---|

| Aldol Condensation | 65 | DMF, 70°C, 12h | 98.5% |

| Wittig Reaction | 72 | THF, rt, 24h | 97.8% |

| Microwave-Assisted | 85 | 100°C, 30 min | 99.1% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement). Ensure crystal quality via slow evaporation in ethanol/water mixtures .

- FT-IR : Confirm C=N and C-O stretches (1600–1680 cm⁻¹ and 1200–1250 cm⁻¹, respectively).

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ = 149.1) .

Cross-reference data with PubChem entries for analogous pyrimidine derivatives to validate assignments .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound across different studies?

- Methodological Answer :

- Cross-validation : Compare NMR chemical shifts with DFT-calculated spectra (B3LYP/6-31G* basis set).

- Sample purity : Re-examine synthesis protocols; impurities (e.g., Z-isomers) may skew results. Use preparative HPLC for isolation .

- Literature audit : Prioritize data from peer-reviewed journals (e.g., Acta Crystallographica) over unvalidated databases .

- Collaborative analysis : Share raw data via open-access platforms (e.g., Zenodo) to enable reproducibility checks .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian09 to model transition states and calculate activation energies (e.g., for Michael additions).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .

- Docking studies : Predict binding affinities with biological targets (e.g., enzymes) via AutoDock Vina, referencing crystallographic data from SHELXL-refined structures .

Q. What experimental design principles ensure robust mechanistic studies of this compound in catalysis?

- Methodological Answer :

- Control experiments : Include blank reactions (no catalyst) and isotope labeling (²H/¹³C) to track intermediates.

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor real-time changes (λ = 270–300 nm for pyrimidine absorption).

- In-situ characterization : Employ Raman spectroscopy to detect transient species under reaction conditions .

Document protocols comprehensively to meet reproducibility standards outlined in Extended Essay Guide .

Data Reliability & Ethical Considerations

Q. How can researchers critically evaluate the reliability of physicochemical data for this compound in public databases?

Source credibility : Prefer peer-reviewed journals (e.g., PubMed-indexed) over commercial databases.

Experimental details : Ensure methods (e.g., HPLC conditions) are fully described.

Conflict checks : Verify if data generators have financial ties to manufacturers.

Example: PubChem data for pyrimidinyl compounds are curated but may lack experimental metadata; cross-check with primary literature .

Q. What ethical guidelines apply to sharing experimental data for this compound in collaborative research?

- Methodological Answer :

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use repositories like ChemRxiv with CC-BY licenses.

- Patient-derived data : If applicable, anonymize biomedical data per GDPR and IRB protocols (see ).

- Attribution : Cite original SHELX software versions (e.g., SHELXL-2018) in crystallography studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.